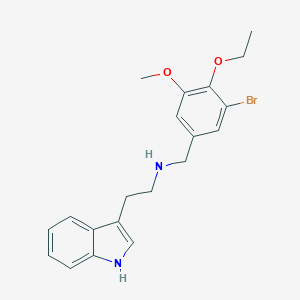![molecular formula C17H21ClN2O4S B283254 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a sulfonamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and antibacterial therapy.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis. It also inhibits the activity of bacterial topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration. In bacteria, it disrupts DNA replication and cell division, leading to bacterial cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide in lab experiments is its potent inhibitory activity against cancer cells and bacteria. It also has good solubility in water and other solvents, making it easy to use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound that can be used as cancer therapeutics or antibacterial agents. Another area of research is the investigation of the molecular mechanisms underlying the inhibitory activity of this compound, which may provide insights into new targets for cancer and bacterial therapy. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored.
Synthesis Methods
The synthesis of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide involves the reaction of 3-Chloro-4,5-diethoxybenzylamine with benzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
Scientific Research Applications
The scientific research application of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide has been mainly focused on its potential as a cancer treatment and antibacterial agent. Studies have shown that this compound exhibits potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
properties
Molecular Formula |
C17H21ClN2O4S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[(3-chloro-4,5-diethoxyphenyl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O4S/c1-3-23-16-10-12(9-15(18)17(16)24-4-2)11-20-13-5-7-14(8-6-13)25(19,21)22/h5-10,20H,3-4,11H2,1-2H3,(H2,19,21,22) |
InChI Key |
HLBPPZWGWYPTIL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)

![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![2-{5-chloro-2-ethoxy-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283183.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283184.png)
![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)